5-Bromo-3-cyano-2-(trifluoromethyl)phenylacetic acid
Overview
Description
5-Bromo-3-cyano-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyano-2-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-cyano-2-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyano-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-3-cyano-2-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-(trifluoromethyl)phenylacetic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: Similar in structure but with a pyridine ring instead of a phenyl ring.
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid: Similar but with a methyl group instead of a cyano group.
Uniqueness
5-Bromo-3-cyano-2-(trifluoromethyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, in particular, can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[5-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-1-5(3-8(16)17)9(10(12,13)14)6(2-7)4-15/h1-2H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKWEDOMUFGGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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